4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester

Übersicht

Beschreibung

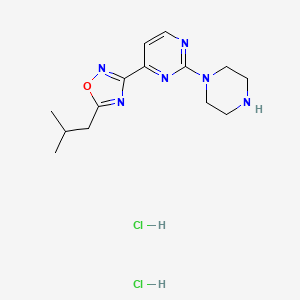

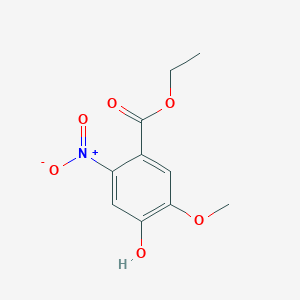

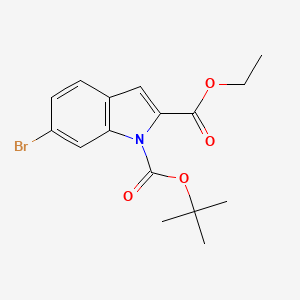

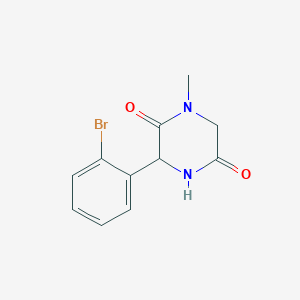

“4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester” is a chemical compound with the molecular formula C10H11NO6 . It is a derivative of 5-hydroxy-4-methoxy-2-nitrobenzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-methoxy-4-nitrobenzoic acid, an alkoxybenzoic acid derivative, has been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . A similar approach might be used to synthesize “4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester”, where ethyl iodide could be used instead of methyl iodide.

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester” can be inferred from its molecular formula, C10H11NO6 . It likely contains a benzoic acid core with hydroxy, methoxy, and nitro substituents, as well as an ethyl ester group.

Wissenschaftliche Forschungsanwendungen

Influence on Alkaline Hydrolysis Rates

Research by Iskander, Tewfik, and Wasif (1966) in the "Journal of The Chemical Society B: Physical Organic" studied the effect of a nitro-group on the rates of alkaline hydrolysis of ethyl benzoate. They found that a nitro-group in different positions on the benzoate molecule influences the hydrolysis rates significantly. This research provides insights into the chemical behavior of related compounds, including 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester, in alkaline conditions (Iskander, Tewfik, & Wasif, 1966).

Effect on Plant Chlorosis

Dimmock (1967) in the "Journal of the Science of Food and Agriculture" explored the impact of derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid on plant chlorosis. The study demonstrated that these compounds could induce chlorosis in various plant species, indicating a potential application in agricultural or botanical research (Dimmock, 1967).

Ester Migration in Chemical Reactions

Tran, Dickson, and Barker (2013) in "Tetrahedron Letters" investigated the O-alkylation of phenolic compounds, including 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester derivatives. They observed unexpected hydrolysis and ester migration during the alkylation process, revealing complex chemical behaviors that could be relevant in synthetic organic chemistry (Tran, Dickson, & Barker, 2013).

Synthesis Processes

Research on the synthesis of related ester compounds was conducted by Yin Dulin (2007) in "Fine Chemical Intermediates." This research provides a basis for understanding the synthetic pathways and optimal conditions for producing compounds like 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester, which could be valuable in pharmaceutical and chemical industries (Yin Dulin, 2007).

Wirkmechanismus

Target of Action

The targets of a compound depend on its chemical structure and properties. For instance, nitrobenzoic acid derivatives are often involved in reactions with proteins or enzymes in the body, acting as inhibitors or activators .

Mode of Action

The mode of action involves the compound’s interaction with its targets. For example, the compound might bind to an enzyme, altering its activity and leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can significantly impact a compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in gene expression to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-9(16-2)8(12)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASBIXOONHANMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)

![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)